

Spectroscopic Showdown: Unraveling the Tautomeric Forms of 4-Amino-6-hydroxypyrimidine

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Compound of Interest

Compound Name: 4-Amino-6-hydroxypyrimidine

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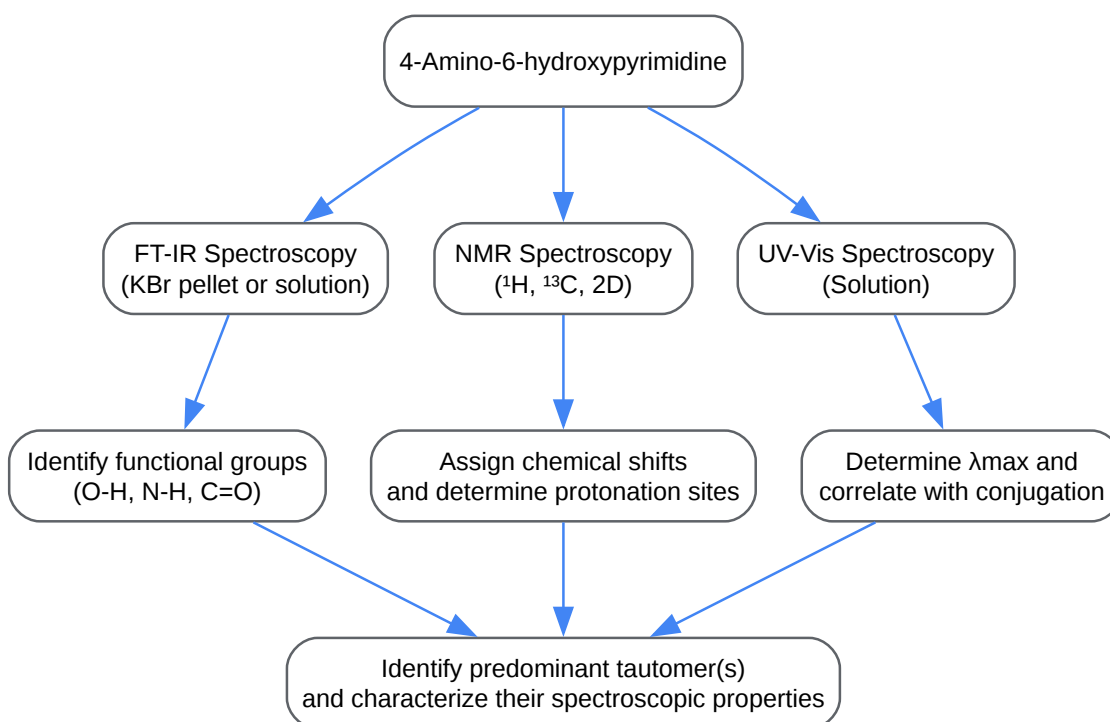
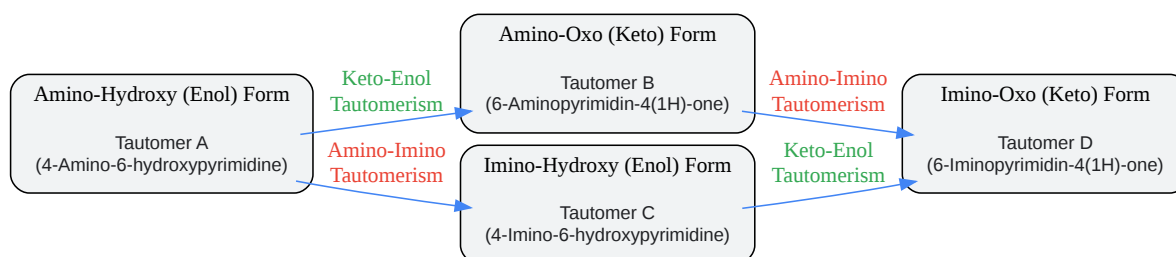
A comparative guide for researchers navigating the nuanced world of pyrimidine tautomerism, offering insights into the distinct spectroscopic signatures of **4-Amino-6-hydroxypyrimidine's** tautomers. This guide synthesizes available experimental data from analogous compounds and theoretical calculations to provide a comprehensive analytical framework.

The study of tautomerism, the dynamic equilibrium between structurally distinct isomers, is paramount in the fields of medicinal chemistry and drug development. The specific tautomeric form of a molecule can profoundly influence its biological activity, dictating its ability to interact with target receptors and enzymes. **4-Amino-6-hydroxypyrimidine**, a key heterocyclic scaffold, can exist in several tautomeric forms, primarily through amino-imino and keto-enol transformations. Understanding the spectroscopic characteristics of these tautomers is crucial for their identification and for predicting their behavior in different chemical and biological environments.

This guide provides a comparative analysis of the major tautomers of **4-Amino-6-hydroxypyrimidine**, leveraging spectroscopic data from closely related pyrimidine derivatives and computational studies. We will explore the expected differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

The Tautomeric Landscape of 4-Amino-6-hydroxypyrimidine

4-Amino-6-hydroxypyrimidine can exist in at least four tautomeric forms. The primary equilibrium is between the amino-hydroxy form (the enol-amino tautomer) and the amino-oxo form (the keto-amino tautomer), which is often the most stable in the solid state.[1] Additionally, the imino tautomers, while generally less stable, can play a role in certain chemical reactions and biological processes.



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References

- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
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